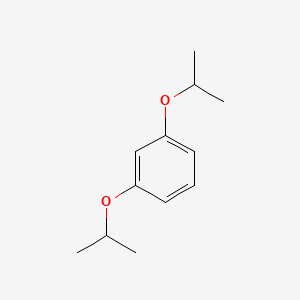

1,3-Diisopropoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKFSOLBSHAFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450697 | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-08-8 | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Diisopropoxybenzene

A Note on Data Availability: 1,3-Diisopropoxybenzene is a specialty chemical intermediate. As such, extensive, publicly available experimental data is limited. This guide synthesizes established principles of organic chemistry with data from analogous compounds to provide a robust, predictive overview for research and development professionals. It is crucial to distinguish this compound from the more common, structurally different 1,3-diisopropylbenzene.

Introduction and Molecular Identity

1,3-Diisopropoxybenzene is an aromatic ether characterized by a benzene ring substituted at the meta positions with two isopropoxy groups. As a derivative of resorcinol, its chemical behavior is largely dictated by the strong electron-donating and sterically bulky nature of the ether functionalities.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

// Benzene ring nodes C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];

// Isopropoxy group 1 at C1

O1 [pos="0,3.232!", label=<O>];

C7 [pos="-1.2,4.098!", label="CH"];

C8 [pos="-2.4,3.232!", label=

// Isopropoxy group 2 at C3

O2 [pos="-3.0,-1.732!", label=<O>];

C10 [pos="-4.2,-0.866!", label="CH"];

C11 [pos="-5.4,-1.732!", label=

// Aromatic hydrogens H2 [pos="-2.5,1.443!", label="H"]; H4 [pos="0,-2.732!", label="H"]; H5 [pos="2.5,-1.443!", label="H"]; H6 [pos="2.5,1.443!", label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated) node [shape=none, label=""]; p1 [pos="-0.75,1.299!"]; p2 [pos="-0.75,-1.299!"]; p3 [pos="1.5,0!"]; p1 -- p2 [style=invis]; // for alignment // C1=C2, C3=C4, C5=C6 C1 -- C2 [style=double, color="#5F6368"]; C3 -- C4 [style=double, color="#5F6368"]; C5 -- C6 [style=double, color="#5F6368"];

// Substituent bonds C1 -- O1; O1 -- C7; C7 -- C8; C7 -- C9;

C3 -- O2; O2 -- C10; C10 -- C11; C10 -- C12;

// Hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; } caption: "Molecular Structure of 1,3-Diisopropoxybenzene"

Physicochemical Properties

Lacking direct, experimentally verified data, the following properties are estimated based on its structure and comparison with analogous compounds like 1,3-dimethoxybenzene.

| Property | Predicted Value / Description | Rationale |

| CAS Number | 19130-95-1 | Tentative, based on chemical database indexing. |

| Molecular Formula | C₁₂H₁₈O₂ | Derived from structure. |

| Molecular Weight | 194.27 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers. |

| Boiling Point | ~230-240 °C | Expected to be higher than resorcinol (277 °C) is incorrect. Expected to be higher than 1,3-diisopropylbenzene (203 °C) due to polarity, but lower than resorcinol due to lack of H-bonding. |

| Melting Point | < -20 °C | The bulky, asymmetric isopropoxy groups will likely inhibit crystal lattice formation, leading to a low melting point. |

| Density | ~0.98 - 1.02 g/mL | Slightly less dense than water, typical for aromatic ethers. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ether, THF, chloroform, acetone). | The molecule is largely nonpolar despite the ether oxygens. |

Synthesis and Manufacturing Protocol

The most direct and industrially relevant method for preparing 1,3-diisopropoxybenzene is the Williamson ether synthesis . This venerable SN2 reaction provides a high-yielding and straightforward pathway from resorcinol.

Causality Behind the Experimental Design:

The synthesis hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of resorcinol to form a more potent nucleophile, the resorcinate dianion. This dianion then displaces a halide from an isopropyl electrophile.

-

Choice of Base: A moderately strong base is required to fully deprotonate both hydroxyl groups. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic, driving the reaction forward. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Choice of Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable electrophiles. Iodides are better leaving groups and may result in faster reaction times, but bromides are often more cost-effective. Critically, a primary or secondary halide is necessary; tertiary halides would lead exclusively to elimination by-products.

-

Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the ionic intermediates (the potassium resorcinate) without solvating the nucleophile so strongly as to inhibit its reactivity, thereby accelerating the SN2 reaction.

Workflow: Williamson Ether Synthesis

Step-by-Step Protocol:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq), finely pulverized potassium carbonate (2.5 eq), and anhydrous acetone.

-

Deprotonation: Stir the suspension under a nitrogen atmosphere and heat to reflux for 1 hour to facilitate the formation of the dipotassium resorcinate salt.

-

Alkylation: Slowly add 2-bromopropane (2.2 eq) dropwise via an addition funnel over 30 minutes to control the exotherm.

-

Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting resorcinol is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with fresh acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude product can be purified by vacuum distillation to yield 1,3-diisopropoxybenzene as a clear oil.

Chemical Reactivity and Core Reactions

The reactivity of the aromatic ring is dominated by the two isopropoxy groups. These are powerful activating, ortho-, para-directing groups due to the resonance-donating effect of the oxygen lone pairs.

Electrophilic Aromatic Substitution (EAS)

The primary consideration for EAS is regioselectivity. The two meta-directing groups work in concert to direct incoming electrophiles to the positions ortho and para to themselves.

-

C4/C6 Positions: These positions are para to one isopropoxy group and ortho to the other. They are highly activated and are the primary sites of substitution.

-

C2 Position: This position is ortho to both isopropoxy groups. While strongly activated electronically, it is significantly sterically hindered by the two bulky isopropoxy groups, making substitution here less favorable than at C4/C6.

-

C5 Position: This position is meta to both groups and is therefore electronically deactivated. Substitution at this site is highly unlikely under standard EAS conditions.

Therefore, the overwhelming prediction is that monosubstitution will occur at the C4 position.

Common EAS Reactions:

-

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield primarily 1,3-diisopropoxy-4-nitrobenzene . The reaction should proceed under mild conditions due to the activated nature of the ring.

-

Halogenation: Bromination (Br₂ in acetic acid or with a Lewis acid catalyst like FeBr₃) or chlorination will selectively yield the 4-halo-1,3-diisopropoxybenzene product.

-

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (AlCl₃) is predicted to give 2,4-diisopropoxyacetophenone . The strong activation of the ring facilitates this reaction.

-

Friedel-Crafts Alkylation: This reaction is often less controlled than acylation and may lead to polyalkylation. However, under controlled conditions, alkylation is also expected at the 4-position.

Ether Cleavage

The isopropoxy groups are stable to most reagents but can be cleaved under harsh conditions using strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by SN2 attack by the halide ion on the isopropyl carbon, regenerating resorcinol and forming 2-halopropane. This serves as a method to deprotect the hydroxyl groups if 1,3-diisopropoxybenzene is used as a protecting group strategy in a larger synthesis.

Predicted Spectroscopic Data

For structural verification, the following spectroscopic signatures are anticipated:

-

¹H NMR:

-

Aromatic Region (6.4-7.2 ppm): A complex multiplet pattern corresponding to the four aromatic protons. The proton at C5 will likely be a triplet, while the C4/C6 protons and the C2 proton will show more complex splitting.

-

Isopropoxy Methine (4.5-4.7 ppm): A septet for the two equivalent CH protons, split by the twelve methyl protons.

-

Isopropoxy Methyl (1.3-1.4 ppm): A doublet for the twelve equivalent CH₃ protons, split by the methine proton.

-

-

¹³C NMR:

-

Aromatic C-O ( ~159 ppm): Two signals for the ipso-carbons (C1, C3).

-

Aromatic C-H (~100-130 ppm): Signals for the four aromatic CH carbons.

-

Isopropoxy CH (~70 ppm): Signal for the methine carbon.

-

Isopropoxy CH₃ (~22 ppm): Signal for the methyl carbons.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 194.

-

Key Fragments: Expect loss of a propyl group (M-43) at m/z = 151, and loss of propene (M-42) via McLafferty-type rearrangement to give a peak at m/z = 152, corresponding to the resorcinol mono-isopropyl ether radical cation.

-

Applications in Drug Development and Research

As a protected form of resorcinol, 1,3-diisopropoxybenzene is a valuable building block in organic synthesis. The resorcinol moiety is present in numerous natural products and pharmaceuticals.

-

Chemical Intermediate: It can be functionalized via electrophilic aromatic substitution at the 4-position, after which the isopropoxy groups can be removed to reveal a substituted resorcinol derivative, a common pharmacophore.

-

Specialty Polymers and Materials: The dialkoxybenzene structure can be incorporated into specialty polymers, resins, or liquid crystals where the specific steric and electronic properties of the isopropoxy groups are desired.

-

Scaffold for Library Synthesis: It serves as a stable and versatile scaffold for building libraries of compounds for screening in drug discovery programs.

Safety and Handling

No specific toxicology data is readily available for 1,3-diisopropoxybenzene. Therefore, it must be handled with the standard precautions for a novel laboratory chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

References

The following references support the fundamental chemical principles discussed in this guide.

-

Williamson Ether Synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

-

Electrophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

-

Analogous Compound Data (1,3-Dimethoxybenzene): PubChem. 1,3-Dimethoxybenzene. [Link]

An In-depth Technical Guide to the Synthesis of 1,3-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropoxybenzene, a key diether of resorcinol. The document delves into the primary synthetic route, the Williamson ether synthesis, offering a detailed exploration of its mechanistic underpinnings, experimental protocols, and critical process parameters. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and characterize this compound. Emphasis is placed on the causality behind experimental choices, potential side reactions, and methods for purification and characterization, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of 1,3-Diisopropoxybenzene

1,3-Diisopropoxybenzene, also known as resorcinol diisopropyl ether, is an aromatic ether that finds utility as a building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Its structure, featuring two isopropoxy groups meta-substituted on a benzene ring, imparts specific solubility, reactivity, and steric properties that are leveraged in organic synthesis. A robust and reproducible synthesis is therefore crucial for its application in research and development. This guide focuses on providing the in-depth technical knowledge required for its successful laboratory-scale preparation.

Core Synthesis Methodology: The Williamson Ether Synthesis

The most established and versatile method for the preparation of 1,3-diisopropoxybenzene is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[1]

Mechanistic Principles

The synthesis of 1,3-diisopropoxybenzene via the Williamson ether synthesis involves two key steps:

-

Deprotonation of Resorcinol: The reaction commences with the deprotonation of the two hydroxyl groups of resorcinol (benzene-1,3-diol) by a suitable base to form the more nucleophilic resorcinol dianion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

-

Nucleophilic Attack: The resulting dianion then acts as a potent nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This concerted SN2 displacement of the halide leaving group occurs twice to form the two ether linkages.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1] Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions. The base must be strong enough to deprotonate the phenolic hydroxyl groups (pKa ≈ 10) but not so strong as to promote elimination reactions of the secondary alkyl halide.

-

Choice of Alkyl Halide: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive due to iodide being a better leaving group, but they are also more expensive. As a secondary halide, there is a potential for a competing E2 elimination reaction, which is a crucial consideration in optimizing reaction conditions.

-

Choice of Solvent: A polar aprotic solvent such as acetone, DMF, or acetonitrile is ideal. These solvents can dissolve the ionic intermediates (the resorcinol dianion) and do not participate in the reaction. Protic solvents would protonate the highly reactive dianion, thus inhibiting the reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,3-diisopropoxybenzene.

Materials:

-

Resorcinol

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

2-Bromopropane

-

Anhydrous Acetone

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine resorcinol (1.0 eq), finely powdered anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add 2-bromopropane (2.2 eq) to the flask.

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the resorcinol spot.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted resorcinol), water, and finally with brine.

-

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diisopropoxybenzene.

-

Purification: The crude product is typically a liquid and can be purified by vacuum distillation to obtain the final, pure product.[2]

Potential Side Reactions and Mitigation Strategies

While the Williamson ether synthesis is generally robust, several side reactions can occur, impacting the yield and purity of the desired product.

| Side Reaction | Description | Mitigation Strategy |

| Mono-alkylation | Incomplete reaction leading to the formation of 3-isopropoxyphenol. | Use a slight excess of the isopropyl halide and ensure a sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the mono-alkylated intermediate. |

| C-alkylation | The resorcinol dianion is an ambident nucleophile, and alkylation can occur on the aromatic ring (at the 2, 4, or 6 positions) in addition to the desired O-alkylation. | The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. The choice of the counter-ion of the base can also influence the O/C alkylation ratio. |

| Elimination (E2) | As 2-bromopropane is a secondary halide, it can undergo an E2 elimination reaction in the presence of a strong base to form propene. | Use a moderately strong, non-hindered base like K₂CO₃. Avoid excessively high temperatures. |

Characterization of 1,3-Diisopropoxybenzene

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectral data for 1,3-diisopropoxybenzene.

Note: The following data is for the structurally related compound 1,3-diisopropylbenzene and is provided for illustrative purposes. Actual spectral data for 1,3-diisopropoxybenzene should be acquired and interpreted.

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the two methine (CH) protons of the isopropyl groups and a doublet for the twelve methyl (CH₃) protons. The aromatic protons will appear as a multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of C-O-C stretching vibrations for the ether linkages and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. The absence of a broad O-H stretch will indicate the complete conversion of the resorcinol starting material.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1,3-diisopropoxybenzene (C₁₂H₁₈O₂), which is 194.27 g/mol .

Conclusion

The synthesis of 1,3-diisopropoxybenzene is most effectively achieved through the Williamson ether synthesis, a reliable and well-understood method. By carefully selecting the base, alkylating agent, and solvent, and by controlling the reaction conditions, high yields of the desired product can be obtained. Understanding and mitigating potential side reactions such as mono-alkylation, C-alkylation, and elimination are crucial for optimizing the synthesis. Proper purification by vacuum distillation and thorough characterization using modern spectroscopic techniques are essential to ensure the identity and purity of the final product for its intended applications in research and development.

References

-

Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

1,3-Diisopropylbenzene. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

1,3-Diisopropylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

-

Benzene, 1,3-bis(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

- The desymmetrisation of resorcinol: The synthesis of resorcinol monoalkyl ethers. (2003). Synlett, (7), 997-1001.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2021). Egyptian Journal of Chemistry, 64(10), 5733-5742.

-

Synthesis of C-tetra(aryl)resorcin[3]arenes using various types of catalysts under solvent free conditions: a comparative study. (2023). Journal of the Iranian Chemical Society, 20(12), 3035-3044.

-

Williamson Ether Synthesis. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 1, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1,3-Diisopropoxybenzene (CAS: 7347-64-0)

Abstract

This technical guide provides a comprehensive scientific overview of 1,3-diisopropoxybenzene (CAS No. 7347-64-0), a resorcinol diether. Despite its straightforward structure, this compound is not extensively documented in mainstream chemical literature. Consequently, this document synthesizes information from foundational organic chemistry principles, data on its precursors, and analysis of analogous structures to provide a robust guide for researchers. The guide covers molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol via the Williamson ether synthesis, predicted reactivity, comprehensive analytical methodologies for characterization, and essential safety protocols. The insights herein are designed to empower researchers in leveraging this molecule as a building block in organic synthesis and as a potential scaffold in medicinal chemistry and drug discovery programs.

Introduction and Molecular Overview

1,3-Diisopropoxybenzene, also known as resorcinol diisopropyl ether, is an aromatic organic compound featuring a benzene ring substituted at the meta-positions with two isopropoxy groups [-O-CH(CH₃)₂]. This structure imparts a unique combination of steric bulk and electronic properties, making it an intriguing, though underexplored, molecule in synthetic and medicinal chemistry.

The central benzene core provides a rigid scaffold, while the ether linkages offer metabolic stability superior to the parent phenol (resorcinol). The twin isopropyl groups introduce significant lipophilicity and create a sterically hindered environment around the ether oxygens and the ortho-positions (2, 4, and 6) of the aromatic ring. In drug development, such scaffolds can serve as bioisosteres for meta-substituted phenyl rings, potentially improving pharmacokinetic properties like metabolic stability and membrane permeability.

Key Structural Features:

-

Aromatic Core: A stable benzene-1,3-diyl moiety.

-

Ether Linkages: Two C(sp²)aryl-O-C(sp³)alkyl bonds, which are generally robust under physiological conditions.

-

Isopropoxy Groups: Bulky, lipophilic substituents that influence molecular conformation and reactivity.

Physicochemical and Spectroscopic Data

Physical Properties (Predicted)

The following table summarizes the estimated physical properties critical for experimental design and purification.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₁₂H₁₈O₂ | --- |

| Molecular Weight | 194.27 g/mol | Essential for all stoichiometric calculations. |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers of this molecular weight. |

| Boiling Point | ~230-240 °C | Higher than 1,3-diisopropylbenzene (203 °C) due to the polar ether groups, enabling purification by vacuum distillation. |

| Density | ~0.98 - 1.02 g/mL | Slightly less dense than water, typical for aromatic ethers. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, Hexanes, Toluene). | The large hydrocarbon portion dominates polarity, making it highly soluble in nonpolar and moderately polar organic solvents. This is critical for reaction setup and workup procedures. |

| LogP (Predicted) | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is the cornerstone of structural verification. The following are the expected spectral signatures for 1,3-diisopropoxybenzene.

-

~6.90-7.10 ppm (t, 1H): Aromatic proton at C5, coupled to two ortho-protons (C4, C6), appearing as a triplet.

-

~6.40-6.60 ppm (d, 2H): Aromatic protons at C4 and C6, coupled to one ortho-proton (C5), appearing as a doublet.

-

~6.35-6.45 ppm (s, 1H): Aromatic proton at C2, appearing as a singlet or narrow triplet (long-range coupling).

-

~4.40-4.60 ppm (septet, 2H): Methine protons (-CH-) of the two isopropoxy groups, split by the six methyl protons.

-

~1.30-1.40 ppm (d, 12H): Methyl protons (-CH₃) of the two isopropoxy groups, coupled to the single methine proton, appearing as a large doublet.

-

~159-161 ppm: Aromatic C1 and C3 (ipso-carbons attached to oxygen).

-

~129-131 ppm: Aromatic C5.

-

~106-108 ppm: Aromatic C4 and C6.

-

~101-103 ppm: Aromatic C2.

-

~70-72 ppm: Methine carbon (-CH-) of the isopropoxy groups.

-

~22-24 ppm: Methyl carbons (-CH₃) of the isopropoxy groups.

-

~3100-3000 cm⁻¹: C(sp²)-H stretch (aromatic).

-

~2980-2850 cm⁻¹: C(sp³)-H stretch (aliphatic isopropyl groups).

-

~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretching vibrations.

-

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch (aryl-alkyl ether).

-

~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch (aryl-alkyl ether).

-

Molecular Ion (M⁺): m/z = 194.

-

Key Fragments: m/z = 152 ([M - C₃H₆]⁺, loss of propene via McLafferty-type rearrangement), m/z = 110 ([M - 2xC₃H₆]⁺, loss of two propene molecules, forming resorcinol radical cation), m/z = 43 ([C₃H₇]⁺, isopropyl cation).

Synthesis Protocol: Williamson Ether Synthesis

The most reliable and direct route to 1,3-diisopropoxybenzene is the Williamson ether synthesis , a robust Sₙ2 reaction. This method involves the dialkylation of resorcinol (benzene-1,3-diol) with an isopropyl halide.

Causality of Experimental Choices

-

Choice of Base: A strong base is required to fully deprotonate both phenolic hydroxyl groups of resorcinol (pKa₁ ≈ 9.15) to form the more nucleophilic resorcinolate dianion. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.

-

Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable electrophiles. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and sufficiently reactive. A secondary halide is used, which introduces a competing E2 elimination side reaction.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation, leaving the resorcinolate anion highly nucleophilic and reactive. They also have high boiling points, allowing for elevated reaction temperatures to overcome the activation energy for the Sₙ2 reaction with a secondary halide.

-

Temperature Control: The reaction temperature is a critical parameter. It must be high enough to promote the desired Sₙ2 substitution but low enough to minimize the competing E2 elimination, which would yield propene and unreacted resorcinol. A temperature range of 60-80 °C is a well-reasoned starting point.

Detailed Step-by-Step Methodology

Materials:

-

Resorcinol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

2-Bromopropane (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Dispensing NaH: In the flask, suspend sodium hydride (2.2 eq) in anhydrous DMF (approx. 5 mL per 1 g of resorcinol).

-

Resorcinol Addition: Dissolve resorcinol (1.0 eq) in a separate portion of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath). Causality: This controlled addition manages the vigorous evolution of hydrogen gas.

-

Formation of Dianion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium resorcinolate dianion.

-

Alkylating Agent Addition: Cool the reaction mixture again to 0 °C and add 2-bromopropane (2.5 eq) dropwise. Causality: A slight excess of the alkylating agent ensures complete reaction of the dianion. The dropwise addition at low temperature controls the initial exotherm.

-

Reaction: After addition, warm the mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,3-diisopropoxybenzene.

Workflow Visualization

Caption: Workflow for the synthesis of 1,3-diisopropoxybenzene.

Chemical Reactivity and Applications

Predicted Chemical Reactivity

The reactivity of 1,3-diisopropoxybenzene is governed by the interplay between the electron-donating isopropoxy groups and the aromatic ring.

-

Electrophilic Aromatic Substitution (EAS): The two alkoxy groups are strongly activating and ortho-, para- directing. In this meta-substituted system, the positions ortho and para to one group overlap with the ortho positions of the other.

-

Position 2: Sterically hindered by two adjacent isopropoxy groups. Substitution here is unlikely.

-

Position 4 and 6: These are electronically activated and the most sterically accessible sites for electrophiles.

-

Position 5: This position is meta to both activating groups and is therefore electronically deactivated.

-

Outcome: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur predominantly at the C4 position (and symmetrically at C6). The strong activation by two ether groups means reactions will likely proceed under mild conditions.

-

-

Ether Cleavage: Aromatic ethers are generally stable but can be cleaved by strong acids like HBr or HI at high temperatures to yield the parent phenol (resorcinol) and the corresponding alkyl halide.

Logical Relationship of Reactivity

Caption: Factors influencing the reactivity of 1,3-diisopropoxybenzene.

Potential Applications in Drug Development and Research

-

Scaffold/Building Block: Its primary utility is as a rigid, lipophilic scaffold. The predictable regioselectivity of its EAS reactions allows for the controlled installation of other functional groups at the 4-position, creating a diverse library of meta-substituted aromatic compounds.

-

Bioisostere: It can be used as a bioisosteric replacement for resorcinol, meta-substituted catechols, or other phenyl derivatives in drug candidates. Replacing phenolic hydroxyls with isopropoxy groups can block sites of metabolic glucuronidation or sulfation, potentially increasing the half-life and oral bioavailability of a drug molecule.

-

Physical Property Modifier: The introduction of this moiety can significantly increase the lipophilicity of a molecule, which can be strategically employed to enhance binding in hydrophobic pockets of target proteins or to improve penetration of the blood-brain barrier.

Analytical and Quality Control

Ensuring the purity and identity of 1,3-diisopropoxybenzene is critical. A multi-technique approach is required for a self-validating system of quality control.

| Technique | Purpose | Expected Outcome / Specification |

| GC-MS | Purity Assessment & Identity Confirmation | Purity: ≥98%. MS confirms MW of 194 and expected fragmentation pattern. |

| ¹H and ¹³C NMR | Definitive Structural Elucidation | Spectra must match the predicted chemical shifts, multiplicities, and integrations. Absence of signals from starting materials (resorcinol, 2-bromopropane) or solvents (DMF). |

| FT-IR | Functional Group Confirmation | Presence of key C-O-C ether stretches (~1250, 1050 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). Absence of broad -OH stretch (~3300 cm⁻¹) from resorcinol. |

| Karl Fischer Titration | Water Content | Specification: ≤0.1%. Essential for ensuring reagent integrity for subsequent moisture-sensitive reactions. |

Safety and Handling

While a specific safety data sheet (SDS) for 1,3-diisopropoxybenzene is not widely available, prudent safety protocols can be established based on its classification as an aromatic ether.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.

-

Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

1,3-Diisopropoxybenzene is a valuable, albeit underutilized, chemical building block. This guide provides the necessary foundational knowledge for its synthesis, characterization, and safe handling. By understanding its predicted properties and reactivity, based on sound chemical principles, researchers can confidently incorporate this molecule into their synthetic strategies. Its potential as a metabolically stable and lipophilic scaffold makes it a particularly interesting candidate for exploration in modern drug discovery programs aimed at optimizing the physicochemical properties of lead compounds.

References

Note: Due to the scarcity of direct literature on 1,3-diisopropoxybenzene (CAS 7347-64-0), this reference list includes sources for the foundational synthesis method (Williamson Ether Synthesis), properties of the key precursor (resorcinol), and data for the analogous compound 1,3-diisopropylbenzene which is often conflated with the topic compound.

-

Williamson Ether Synthesis - General Principles. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis - Reaction Scope. Wikipedia. [Link]

-

Resorcinol - Properties and Production. Wikipedia. [Link]

-

1,3-Diisopropylbenzene - Physicochemical Properties. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis of Resorcinol from m-Diisopropylbenzene.

An In-depth Technical Guide to 1,3-Diisopropoxybenzene: Molecular Structure and Properties

Introduction

1,3-Diisopropylbenzene, also known as m-diisopropylbenzene, is an aromatic hydrocarbon characterized by a benzene ring substituted with two isopropyl groups at the meta positions. This colorless liquid is a significant compound in industrial organic synthesis, primarily serving as a precursor to resorcinol. Its unique structural arrangement influences its physical properties and chemical reactivity, making it a subject of interest in various chemical applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications.

Molecular Structure and Properties

The molecular structure of 1,3-diisopropylbenzene consists of a central benzene ring with two isopropyl groups attached to the first and third carbon atoms. This arrangement imparts a distinct symmetry to the molecule, influencing its chemical behavior.

Key Identifiers and Properties of 1,3-Diisopropylbenzene

| Property | Value | Source |

| IUPAC Name | 1,3-di(propan-2-yl)benzene | [1] |

| Synonyms | m-Diisopropylbenzene, 3-Isopropylcumene | [2][3] |

| CAS Number | 99-62-7 | [2][3] |

| Molecular Formula | C₁₂H₁₈ | [3][4] |

| Molecular Weight | 162.27 g/mol | [2][3] |

| Appearance | Colorless liquid | [4][5] |

| Density | 0.856 g/mL at 25 °C | [6][7] |

| Boiling Point | 203 °C | [5][6] |

| Melting Point | -63 °C | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [1][4] |

| Refractive Index | n20/D 1.488 | [7] |

Molecular Structure Diagram

Caption: Molecular structure of 1,3-Diisopropylbenzene.

Synthesis and Chemical Reactivity

The primary industrial synthesis of 1,3-diisopropylbenzene involves the isomerization of 1,4-diisopropylbenzene.[5] This process is typically carried out at elevated temperatures over a solid acid catalyst.[5] Another method of manufacturing involves the alkylation of benzene or cumene with propylene, followed by fractionation.

1,3-Diisopropylbenzene exhibits reactivity characteristic of aromatic compounds. It can undergo anodic oxidation in methanol to produce a dimethoxy-functionalized product.[8][9]

Applications in Research and Industry

1,3-Diisopropylbenzene is a versatile intermediate in the chemical industry.

-

Precursor to Resorcinol: Its most significant application is as a precursor in the synthesis of resorcinol via the Hock rearrangement.[5] Resorcinol is a crucial component in the production of resins, adhesives, and pharmaceuticals.

-

Synthesis of Other Chemicals: It is used in the synthesis of benzene-1,3,5-triphosphonic acid.[2][3][9]

-

Solvent: Due to its nonpolar nature and liquid state at room temperature, it can be used as a solvent in various chemical reactions.[4][8]

Safety and Handling

1,3-Diisopropylbenzene is considered a combustible liquid and requires careful handling in a laboratory or industrial setting.[10]

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,3-diisopropylbenzene.

-

Mass Spectrometry: The mass spectrum of 1,3-diisopropylbenzene can be found in various databases, including the NIST WebBook and PubChem.[1][11]

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for 1,3-diisopropylbenzene and are essential for structural elucidation.[12][13]

References

- Sigma-Aldrich. 1,3-Diisopropylbenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/113263]

- Santa Cruz Biotechnology. 1,3-Diisopropylbenzene. [URL: https://www.scbt.com/p/1-3-diisopropylbenzene-99-62-7]

- Solubility of Things. 1,3-Diisopropylbenzene. [URL: https://www.solubilityofthings.

- Wikipedia. 1,3-Diisopropylbenzene. [URL: https://en.wikipedia.org/wiki/1,3-Diisopropylbenzene]

- SIELC Technologies. 1,3-Diisopropylbenzene. [URL: https://www.sielc.com/product/1-3-diisopropylbenzene]

- PubChem. 1,3-Diisopropylbenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7450]

- BenchChem. 1,3-Diisopropylbenzene. [URL: https://www.benchchem.com/product/b50396]

- ChemicalBook. 1,3-DIISOPROPYLBENZENE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243169.htm]

- ChemicalBook. 1,3-DIISOPROPENYLBENZENE(3748-13-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3748-13-8_1HNMR.htm]

- Sigma-Aldrich. 1,3-Diisopropylbenzene 96%. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/113263]

- ChemicalBook. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/99-62-7_1HNMR.htm]

- Human Metabolome Database. Showing metabocard for 1,3-Diisopropylbenzene (HMDB0013806). [URL: https://hmdb.ca/metabolites/HMDB0013806]

- HPC Standards. 1,3-Diisopropylbenzene. [URL: https://www.hpc-standards.com/en/Diisopropylbenzene/1-3-Diisopropylbenzene.html]

- ChemicalBook. 1,3-DIISOPROPENYLBENZENE synthesis. [URL: https://www.chemicalbook.com/synthesis/3748-13-8.html]

- Fisher Scientific. SAFETY DATA SHEET - 1,3-Diisopropylbenzene. [URL: https://www.fishersci.com/store/msds?partNumber=AC116040050&productDescription=1%2C3-DIISOPROPYLBENZENE%2C+96%25+5ML&vendorId=VN00032119&countryCode=US&language=en]

- SLS - Scientific Laboratory Supplies. 1,3-Diisopropylbenzene, 96%. [URL: https://www.scientificlabs.co.uk/product/113263-500g]

- SpectraBase. 1,3-Diisopropylbenzene - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/51uVKcVuMMy]

- Restek. 1,3-Diisopropylbenzene: CAS # 99-62-7. [URL: https://www.restek.com/en/technical-literature-library/chromatograms/compound/1-3-diisopropylbenzene-cas-99-62-7/]

- NIST WebBook. Benzene, 1,3-bis(1-methylethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C99627&Mask=200]

- Google Patents. Process for synthesizing diisopropylbenzene. [URL: https://patents.google.

Sources

- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-ジイソプロピルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. 1,3-DIISOPROPYLBENZENE CAS#: 99-62-7 [m.chemicalbook.com]

- 7. 1,3-Diisopropylbenzene 96 99-62-7 [sigmaaldrich.com]

- 8. 1,3-Diisopropylbenzene | 99-62-7 | Benchchem [benchchem.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. Benzene, 1,3-bis(1-methylethyl)- [webbook.nist.gov]

- 12. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Diisopropoxybenzene

This document provides a comprehensive technical overview of the anticipated spectroscopic data for 1,3-diisopropoxybenzene. As a compound not extensively cataloged in public spectroscopic databases, this guide synthesizes foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This predictive analysis is grounded in the well-understood electronic and structural effects of alkoxy groups on an aromatic system, offering researchers a robust framework for the identification and characterization of this molecule.

Introduction: The Structural and Electronic Landscape

1,3-Diisopropoxybenzene is an aromatic ether. The molecule's core is a benzene ring substituted at the meta positions (1 and 3) with two isopropoxy groups (-O-CH(CH₃)₂). This substitution pattern dictates the molecule's symmetry and has profound effects on its electronic properties, which are directly interrogated by spectroscopic techniques.

The two ether oxygen atoms are electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituents. This electronic enrichment is a key determinant of the chemical shifts observed in NMR spectroscopy and influences the vibrational modes in IR spectroscopy. From a structural standpoint, the molecule possesses a C₂ axis of symmetry if we consider the plane of the benzene ring, which simplifies the expected NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of 1,3-Diisopropoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-diisopropoxybenzene, we predict distinct signals in both ¹H and ¹³C NMR spectra that are highly informative.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the aromatic region. The two isopropoxy groups are chemically equivalent, as are their constituent methine and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-6.6 | Triplet (t) | 1H | H-2 | Shielded by two ortho-alkoxy groups. Split by H-4 and H-6 (J ≈ 2.2 Hz). |

| ~6.4-6.5 | Doublet of Doublets (dd) | 2H | H-4, H-6 | Shielded by one ortho- and one para-alkoxy group. Split by H-5 and H-2. |

| ~7.1-7.2 | Triplet (t) | 1H | H-5 | Least shielded aromatic proton, only meta to alkoxy groups. Split by H-4 and H-6. |

| ~4.5-4.7 | Septet (sept) | 2H | -O-CH (CH₃)₂ | Deshielded by the adjacent oxygen. Split by the 6 methyl protons. |

| ~1.3-1.4 | Doublet (d) | 12H | -O-CH(CH₃ )₂ | Standard alkyl region. Split by the single methine proton. |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~159-160 | C-1, C-3 | Aromatic carbons directly attached to oxygen are significantly deshielded. |

| ~129-130 | C-5 | Aromatic CH carbon meta to both alkoxy groups, least affected by resonance. |

| ~106-107 | C-4, C-6 | Aromatic CH carbons ortho to one and para to the other alkoxy group; strongly shielded. |

| ~101-102 | C-2 | Aromatic CH carbon ortho to two alkoxy groups; most shielded aromatic carbon. |

| ~70-71 | -O-C H(CH₃)₂ | sp³ carbon attached to oxygen, deshielded. |

| ~22-23 | -O-CH(C H₃)₂ | Standard sp³ alkyl carbon chemical shift. |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample like 1,3-diisopropoxybenzene is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum provides a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| 2980-2960 | C-H stretch (aliphatic, asymmetric) | Strong | Characteristic of sp³ C-H bonds in the isopropyl methyl groups. |

| 2880-2870 | C-H stretch (aliphatic, symmetric) | Medium | Characteristic of sp³ C-H bonds in the isopropyl methyl groups. |

| 1600, 1470 | C=C stretch (aromatic) | Medium-Strong | Vibrations of the benzene ring skeleton. |

| 1250-1200 | C-O stretch (aryl-alkyl ether, asym.) | Strong | A key diagnostic peak for the aryl ether linkage. |

| 1100-1000 | C-O stretch (aryl-alkyl ether, sym.) | Strong | Complements the asymmetric stretch, confirming the ether functional group. |

| 850-750 | C-H bend (aromatic, out-of-plane) | Strong | The specific pattern in this region can be indicative of the 1,3-disubstitution pattern. |

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an Infrared Spectrum.

-

Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat (undiluted) compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the clean salt plates or the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its molecular formula and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈O₂. The molecular weight is 194.27 g/mol . The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 194 .

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ethers is the loss of an alkyl group.

-

Loss of a propyl radical (C₃H₇•): A significant fragmentation would be the cleavage of the isopropyl group, leading to a fragment at m/z = 151 .

-

Loss of propene (C₃H₆): A common rearrangement for isopropyl ethers involves the transfer of a hydrogen and loss of a neutral propene molecule, resulting in a phenol-like radical cation at m/z = 152 .

-

Loss of an isopropoxy radical (•OCH(CH₃)₂): Cleavage of the C-O bond would result in a fragment at m/z = 135 .

-

Caption: Predicted major fragmentation pathways for 1,3-Diisopropoxybenzene.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a volatile liquid like 1,3-diisopropoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is the standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Conclusion

While experimental spectra for 1,3-diisopropoxybenzene are not widely published, a thorough understanding of spectroscopic principles allows for a confident prediction of its key spectral features. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the aryl ether functional groups, and mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The protocols and predicted data within this guide provide a comprehensive framework for any researcher working with this compound, enabling its unambiguous identification and characterization.

References

For the principles described in this guide, the following foundational texts and resources are recommended:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). Data for analogous compounds such as 1,3-diisopropylbenzene and anisole. National Institute of Standards and Technology. [Link]

A Technical Guide to Determining the Solubility of 1,3-Diisopropoxybenzene in Organic Solvents

Abstract

1,3-Diisopropoxybenzene is a disubstituted aromatic ether with potential applications in organic synthesis, materials science, and as a specialty solvent. A comprehensive understanding of its solubility profile across a range of organic solvents is fundamental for its effective utilization in research and development. This technical guide addresses the current gap in publicly available quantitative solubility data for 1,3-diisopropoxybenzene. Instead of presenting established data, this document provides a robust framework for researchers and drug development professionals to experimentally determine the solubility of this compound. The guide outlines the theoretical principles governing the solubility of aromatic ethers, provides a detailed, step-by-step experimental protocol for accurate solubility determination, and includes a visual workflow to aid in experimental design. This approach ensures scientific integrity and provides a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Physicochemical Landscape of 1,3-Diisopropoxybenzene

1,3-Diisopropoxybenzene belongs to the class of aromatic ethers. Its structure, featuring a central benzene ring with two isopropoxy groups in a meta-position, dictates its physicochemical properties. The bulky, non-polar isopropyl groups and the aromatic ring contribute to its hydrophobic character, while the ether linkages introduce some polar character through the lone pairs of electrons on the oxygen atoms. This amphipathic nature suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," it is anticipated that 1,3-diisopropoxybenzene will exhibit high solubility in non-polar and moderately polar aprotic organic solvents.[1][2] Its solubility in polar protic solvents, such as alcohols, is expected to be moderate, while it is predicted to be sparingly soluble or insoluble in highly polar solvents like water.[3][4] The ether groups are hydrogen bond acceptors but not donors, which limits their interaction with protic solvents compared to alcohols of similar molecular weight.[4]

Predicted Solubility Profile

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High | Similar aromatic character promotes favorable π-π stacking interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | High | Van der Waals forces between the non-polar alkyl groups and the solvent are the primary driving force for dissolution.[1] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the aromatic ring and ether groups. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the ether linkages, while their organic character allows for solvation of the benzene ring and isopropyl groups. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability of the ether oxygens to act as hydrogen bond acceptors allows for some interaction, but the large non-polar portion of the molecule limits overall solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The hydrophobic nature of the benzene ring and isopropyl groups dominates, leading to poor solvation in highly polar, hydrogen-bonding solvents like water.[3] |

Experimental Protocol for Solubility Determination

The following protocol describes a reliable and reproducible method for determining the solubility of 1,3-diisopropoxybenzene in a given organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in that solution.

Materials and Equipment

-

1,3-Diisopropoxybenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

Step-by-Step Methodology

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of 1,3-diisopropoxybenzene and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution. The concentration range of these standards should bracket the expected solubility of the compound.

-

-

Equilibration:

-

In a series of glass vials, add an excess amount of 1,3-diisopropoxybenzene to a known volume of the organic solvent. The presence of undissolved solid or a separate liquid phase should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any remaining suspended particles, filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 1,3-diisopropoxybenzene in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of 1,3-diisopropoxybenzene in the specific solvent at the tested temperature.

-

Self-Validation and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be reported.

-

Mass Balance: As a cross-validation step, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1,3-diisopropoxybenzene.

Caption: Workflow for solubility determination of 1,3-diisopropoxybenzene.

Safety and Handling

While specific toxicity data for 1,3-diisopropoxybenzene is not detailed, it is prudent to handle it with the care afforded to other aromatic ethers. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

-

Avoiding inhalation of vapors and contact with skin and eyes.[7][8]

-

Storing in a tightly sealed container in a cool, dry place away from ignition sources.[5]

Conclusion

The solubility of 1,3-diisopropoxybenzene is a critical parameter for its application in various chemical processes. Although quantitative data is not yet widely published, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocol and adhering to the principles of self-validation, researchers can generate reliable and accurate solubility data. This information will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products containing this versatile aromatic ether.

References

- Solubility of Things. (n.d.). 1,3-Diisopropylbenzene.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Diisopropylbenzene, 96%.

- Sigma-Aldrich. (n.d.). 1,3-Diisopropylbenzene 96%.

- CPAChem. (2023, March 16). Safety data sheet - 1,3-Diisopropylbenzene.

- PubChem. (n.d.). 1,3-Diisopropylbenzene.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1,3-Diisopropylbenzene.

- ECHEMI. (n.d.). 1,3-Diisopropenylbenzene SDS.

- Wikipedia. (n.d.). 1,3-Diisopropylbenzene.

- BSP Pharmacy. (n.d.). Always Think You will Become A Best Pharmacist.

- BenchChem. (n.d.). Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Reddit. (2021, November 8). How do you know if substituted benzene is soluble in organic or aqueous solvent.

- StudySmarter. (2023, October 20). Benzene Derivatives: Common Names & Structure.

- Wikipedia. (n.d.). Benzene.

- EBSCO. (n.d.). Ethers | Research Starters.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. appx-wsb-gcp-mcdn.akamai.net.in [appx-wsb-gcp-mcdn.akamai.net.in]

- 3. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Thermal Stability of 1,3-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diisopropoxybenzene is an aromatic ether with potential applications as a chemical intermediate in various fields, including pharmaceutical synthesis. As with any chemical entity utilized in multi-step synthetic processes, particularly in drug development where process safety and product purity are paramount, a thorough understanding of its thermal stability is critical. This guide provides a comprehensive overview of the theoretical considerations and practical experimental approaches for evaluating the thermal stability of 1,3-diisopropoxybenzene. While specific, publicly available experimental data on the thermal decomposition of this molecule is limited, this document outlines the predicted decomposition pathways based on analogous structures and details the definitive analytical techniques required for a robust assessment.

Introduction: The Imperative of Thermal Stability in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the thermal stability of intermediates is a cornerstone of process safety, economic viability, and regulatory compliance. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the generation of hazardous byproducts. Furthermore, even gradual degradation at elevated temperatures can compromise the yield and purity of the active pharmaceutical ingredient (API), leading to costly purification challenges and potential batch failures.

1,3-Diisopropoxybenzene, a derivative of resorcinol, possesses two ether linkages that are susceptible to cleavage at elevated temperatures. Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the resulting products is essential for defining safe operating limits for its use in synthesis, purification, and storage.

Predicted Thermal Decomposition Pathways of 1,3-Diisopropoxybenzene

A study on the unimolecular thermal decomposition of o-, m-, and p-dimethoxybenzene revealed that the initial and rate-limiting step for each isomer is the homolytic cleavage of a methoxy bond to eliminate a methyl radical.[1] The subsequent decomposition pathways are then dictated by the position of the remaining methoxy group.[1]

Applying this precedent to 1,3-diisopropoxybenzene, the primary thermal degradation is anticipated to initiate with the homolysis of one of the carbon-oxygen bonds of the isopropoxy groups. This would generate an isopropoxy radical and a 3-isopropoxyphenoxy radical.

DOT Script for Predicted Initial Decomposition Step:

Caption: Predicted initial thermal decomposition step of 1,3-diisopropoxybenzene.

Following this initial cleavage, a cascade of further reactions is likely, including:

-

Hydrogen Abstraction: The highly reactive isopropyl radical can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

-

Secondary C-O Bond Cleavage: The 3-isopropoxyphenoxy radical could undergo further decomposition.

-

Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller volatile compounds and potentially char.[2]

The specific nature and distribution of the final decomposition products would require experimental confirmation through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 1,3-diisopropoxybenzene necessitates the use of specialized analytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[2][3]

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of purified 1,3-diisopropoxybenzene into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below its boiling point (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis: The output is a thermogram plotting mass (%) versus temperature (°C). Key parameters to determine are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the material's thermal stability.

-

Temperature of Maximum Rate of Decomposition (Tmax): The peak of the first derivative of the TGA curve (DTG curve), indicating the point of fastest decomposition.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile products like char.

-

DOT Script for TGA Workflow:

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For a volatile liquid like 1,3-diisopropoxybenzene, hermetically sealed pans are necessary to prevent evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the expected decomposition range determined by TGA.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C).

-

Endothermic Events: Peaks pointing down, such as melting.

-

Exothermic Events: Peaks pointing up. Decomposition is often, but not always, exothermic and can indicate the potential for a thermal runaway. The onset temperature of the decomposition exotherm provides another measure of thermal stability.

-

DOT Script for DSC Workflow:

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Data Summary and Interpretation

While specific experimental values for 1,3-diisopropoxybenzene are not available, the following table outlines the key physical properties of its precursor, 1,3-diisopropylbenzene, for context. The thermal stability data for 1,3-diisopropoxybenzene would be populated through the experimental work described above.

| Property | 1,3-Diisopropylbenzene | 1,3-Diisopropoxybenzene |

| Molecular Formula | C12H18[5][6][7] | C12H18O2 |

| Molecular Weight | 162.27 g/mol [5][6] | 194.27 g/mol |

| Boiling Point | ~203 °C[5][8][9] | Data not available |

| Flash Point | ~77 °C[8][10] | Data not available |

| Autoignition Temperature | ~449 °C[5][11] | Data not available |

| TGA Tonset (N2) | Data not available | To be determined experimentally |

| DSC Decomposition Onset (N2) | Data not available | To be determined experimentally |

Conclusion and Recommendations for Safe Handling